molecular formula C21H19NO3S B2400406 N-[(5-benzoylthiophen-2-yl)methyl]-2-ethoxybenzamide CAS No. 1797965-14-0

N-[(5-benzoylthiophen-2-yl)methyl]-2-ethoxybenzamide

Cat. No. B2400406
M. Wt: 365.45
InChI Key: AGKSWMXTXUKOHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(5-benzoylthiophen-2-yl)methyl]-2-ethoxybenzamide is a compound that is offered by Benchchem for CAS No. 1797965-14-01. It is also known as thiophene-substituted benzamides2.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of N-[(5-benzoylthiophen-2-yl)methyl]-2-ethoxybenzamide. However, related compounds such as (5-benzoylthiophen-2-yl)methanamine hydrobromide are available3.



Molecular Structure Analysis

The molecular structure of N-[(5-benzoylthiophen-2-yl)methyl]-2-ethoxybenzamide is not explicitly available in the search results. However, a related compound, N-((5-benzoylthiophen-2-yl)methyl)-2-(methylthio)benzamide, has a molecular formula of C20H17NO2S2 and a molecular weight of 367.482.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving N-[(5-benzoylthiophen-2-yl)methyl]-2-ethoxybenzamide.



Physical And Chemical Properties Analysis

The physical and chemical properties of N-[(5-benzoylthiophen-2-yl)methyl]-2-ethoxybenzamide are not explicitly available in the search results. However, a related compound, (5-benzoylthiophen-2-yl)methanamine hydrobromide, has a molecular weight of 298.23.


Scientific Research Applications

Receptor Binding Studies and Ligand Development

Research has shown that derivatives similar to N-[(5-benzoylthiophen-2-yl)methyl]-2-ethoxybenzamide are investigated for their binding affinity to receptors such as 5-HT1A and sigma-2 receptors. For instance, Zhuang et al. (1994) explored p-alkylbenzamido derivatives of piperazines for their high binding affinity to 5-HT1A receptors, indicating the potential use of similar compounds in the development of ligands for neurological studies (Zhuang et al., 1994). Similarly, Xu et al. (2005) evaluated N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methyl-benzamide and its affinity for sigma-2 receptors, suggesting applications in understanding receptor functions and drug development (Xu et al., 2005).

Corrosion Inhibition

Compounds with methoxy-substituted phenylthienyl groups have been evaluated for their role in corrosion inhibition, particularly for carbon steel in acidic environments. Fouda et al. (2020) examined the efficiency of these derivatives as corrosion inhibitors, revealing the potential application of structurally related compounds in protecting metals from corrosion, which is crucial in industrial processes (Fouda et al., 2020).

Pharmacological Effects and Drug Development

Further research into benzamide derivatives has highlighted their pharmacological significance, especially in exploring new therapeutic agents. For example, Faizi et al. (2017) designed and synthesized 4-thiazolidinone derivatives as agonists of benzodiazepine receptors, indicating the application of such compounds in developing new medications for neurological disorders (Faizi et al., 2017).

Safety And Hazards

I couldn’t find specific information on the safety and hazards of N-[(5-benzoylthiophen-2-yl)methyl]-2-ethoxybenzamide.


Future Directions

The future directions for N-[(5-benzoylthiophen-2-yl)methyl]-2-ethoxybenzamide are not explicitly available in the search results.


Please note that this analysis is based on the information available from the search results and may not be comprehensive. For more detailed information, please refer to relevant scientific literature and safety data sheets.


properties

IUPAC Name

N-[(5-benzoylthiophen-2-yl)methyl]-2-ethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO3S/c1-2-25-18-11-7-6-10-17(18)21(24)22-14-16-12-13-19(26-16)20(23)15-8-4-3-5-9-15/h3-13H,2,14H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGKSWMXTXUKOHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-benzoylthiophen-2-yl)methyl]-2-ethoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.